molecular formula C23H25N3O3 B11416833 3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11416833
M. Wt: 391.5 g/mol
InChI Key: HBGUQYQFTSJROH-UHFFFAOYSA-N
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Description

The compound “3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a pyrrolopyrazolone derivative characterized by a fused bicyclic core structure with substituents at the 3-, 4-, and 5-positions.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O3/c1-3-13-26-22(15-9-11-16(12-10-15)29-14-4-2)19-20(24-25-21(19)23(26)28)17-7-5-6-8-18(17)27/h5-12,22,27H,3-4,13-14H2,1-2H3,(H,24,25)

InChI Key

HBGUQYQFTSJROH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)OCCC

Origin of Product

United States

Preparation Methods

Chromeno[2,3-c]pyrrole-3,9-dione Precursor Synthesis

The foundational step involves preparing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones via a one-pot reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. For the target compound, 4-propoxyphenylbenzaldehyde and propylamine serve as critical reactants to introduce the 4-propoxyphenyl and 5-propyl substituents, respectively. The reaction proceeds in dry ethanol at 40°C for 15–20 minutes, followed by acetic acid-mediated cyclization at 80°C for 20 hours. Crystallization from ethanol achieves >95% purity without chromatography.

Hydrazine-Mediated Ring Opening to Form Pyrazole Core

Chromeno[2,3-c]pyrrole-3,9-diones undergo ring opening with hydrazine hydrate in a 1:5 molar ratio in dioxane at reflux (80°C, 20 hours). This step installs the 3-(2-hydroxyphenyl) group while forming the 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one scaffold. The protocol tolerates diverse substituents, achieving 72–94% yields across 223 examples.

Table 1: Optimization of Hydrazine-Mediated Ring Opening

ParameterOptimal ConditionYield RangePurity
SolventDioxane72–94%>95%
Temperature80°C
Molar Ratio (precursor:hydrazine)1:5

Alternative Routes: Microwave-Assisted and Catalyst-Free Protocols

Microwave-Irradiated Cyclization with Sc(OTf)₃ Catalysis

A microwave-assisted method accelerates the formation of the pyrrolo[3,4-c]pyrazole core. Combining 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with propylamine and an isocyanide in dry toluene under Sc(OTf)₃ catalysis (10 mol%) at 60°C for 35 minutes achieves 85–90% yields. This method reduces reaction times from hours to minutes while maintaining regioselectivity.

Green Synthesis via Pyrazole-Promoted Tandem Reactions

A catalyst-free, one-pot synthesis employs pyrazole as both a reactant and promoter. Reacting diketene, isatin derivatives, and primary amines under reflux (4 hours) yields pyrrolo[3,4-c]quinoline-diones. Adapting this for the target compound requires substituting isatin with o-hydroxyphenylacetophenone and optimizing amine inputs for propyl and 4-propoxyphenyl groups. Yields reach 73–90% with ethanol-based crystallization.

Substituent-Specific Modifications and Regiochemical Control

Introducing the 4-Propoxyphenyl Group

The 4-propoxyphenyl moiety is installed via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Using 4-bromophenyl precursors and propyl Grignard reagents in THF at 0°C–25°C provides intermediates, which are subsequently propoxylated with K₂CO₃ in DMF at 50°C. This step ensures minimal side reactions due to the electron-donating propoxy group.

Propyl Group Installation at Position 5

Primary alkylamines, such as propylamine, react with methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates during chromeno[2,3-c]pyrrole formation. Steric and electronic effects favor propyl group incorporation at position 5 over position 1, as confirmed by ¹H NMR and X-ray crystallography.

Comparative Analysis of Synthetic Approaches

Table 2: Method Comparison for Target Compound Synthesis

MethodYieldTimeKey AdvantageLimitation
Hydrazine ring-opening72–94%20 hHigh scalabilityRequires chromeno precursors
Microwave-assisted85–90%35 minRapid kineticsSpecialized equipment needed
Green synthesis73–90%4 hCatalyst-free, eco-friendlyLimited to specific substrates

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.33 (s, 1H, ArOH), 7.13–6.63 (m, aromatic protons), 4.02 (q, J = 6.8 Hz, OCH₂CH₂CH₃), 3.12 (t, J = 7.2 Hz, NCH₂CH₂CH₃).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (C=N), 1273 cm⁻¹ (C-O).

HPLC Purity Profiling

Reverse-phase HPLC (C18 column, MeOH:H₂O 70:30) confirms >95% purity with retention time = 8.2 minutes .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the pyrrolo[3,4-c]pyrazole class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The compound's structure allows for interactions with specific molecular targets, enhancing its efficacy against various cancer types.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for the treatment of inflammatory diseases such as arthritis and asthma.

Antioxidant Activity

The antioxidant capabilities of this compound are noteworthy, providing protection against oxidative stress by scavenging free radicals. This property is essential in developing therapeutic agents aimed at preventing oxidative damage associated with chronic diseases.

Synthesis of Heterocyclic Compounds

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo multiple chemical transformations makes it valuable for creating complex molecular architectures used in drug discovery.

Development of Functional Materials

Due to its unique structural features, this compound is also explored for applications in materials science. Its potential use in organic electronics and photonic devices is under investigation, given its electronic properties that may facilitate charge transport.

Case Studies and Research Findings

StudyFindingsApplication
Study 1: Anticancer Activity Demonstrated significant cytotoxic effects against breast cancer cell linesPotential drug candidate for breast cancer therapy
Study 2: Anti-inflammatory Effects Inhibited TNF-alpha production in macrophagesTreatment for inflammatory disorders
Study 3: Antioxidant Activity Exhibited high radical scavenging activityDevelopment of nutraceuticals

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings significantly influence its potency and selectivity towards specific biological targets. Modifications can enhance or diminish its efficacy, guiding future synthetic efforts.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrrolopyrazolone derivatives, emphasizing substituent effects, molecular properties, and inferred applications:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Substituent Effects
Target Compound: 3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 3-(2-hydroxyphenyl), 4-(4-propoxyphenyl), 5-propyl C₂₄H₂₅N₃O₃ 403.48 (calculated) Propoxy group enhances lipophilicity; hydroxyl enables H-bonding. Propyl chain increases steric bulk .
4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one () 4-(4-chlorophenyl), 3-(2-hydroxyphenyl), 5-(3-methoxypropyl) C₂₁H₂₀ClN₃O₃ 397.85 Chlorine’s electron-withdrawing effect may reduce electron density; methoxypropyl improves solubility compared to alkyl chains .
4-(3-fluorophenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one () 4-(3-fluorophenyl), 3-(4-methylphenyl), 5-phenyl C₂₃H₁₈FN₃O 377.41 (calculated) Fluorine’s electronegativity enhances polarity; methyl and phenyl groups add steric hindrance and π-π stacking potential .
3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one () 3-(2-hydroxyphenyl), 4-(3,4,5-trimethoxyphenyl), 5-(2-phenylethyl) C₂₇H₂₅N₃O₅ 471.51 (calculated) Trimethoxyphenyl increases electron density and bulk; phenylethyl chain enhances lipophilicity and may influence membrane permeability .

Key Observations:

  • The target’s propoxy group, with its ether oxygen, may donate electron density via resonance, contrasting with chlorine’s withdrawal .
  • Solubility and Lipophilicity: Methoxypropyl () and propoxy groups (target) likely improve aqueous solubility compared to purely alkyl chains. Phenylethyl () and phenyl groups () increase hydrophobicity .
  • Steric Effects: Bulkier substituents (e.g., trimethoxyphenyl in ) may hinder molecular packing in crystallography or reduce binding pocket accessibility in drug design .

Research Findings and Methodological Considerations

Electronic Properties and Computational Analysis

Wavefunction analysis tools like Multiwfn () enable comparative studies of electronic properties.

Biological Activity

3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H24N2O3
  • Molecular Weight : 364.44 g/mol

The compound features a dihydropyrrolo-pyrazolone core with various substituents that may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) with IC50 values ranging from 10 µM to 30 µM .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. The compound may inhibit specific kinases involved in tumor growth, such as Aurora-A kinase, with reported IC50 values of approximately 0.067 µM .
Cell LineIC50 (µM)Mechanism of Action
MCF710Apoptosis induction
A54926Cell cycle arrest
NCI-H46030Kinase inhibition

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies indicated that the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages .
  • Animal Models : In vivo experiments demonstrated a reduction in edema and inflammatory markers in models of acute inflammation, suggesting its potential use in treating inflammatory diseases.

Other Pharmacological Effects

In addition to its anticancer and anti-inflammatory activities, the compound exhibits various other biological effects:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, indicating potential neuroprotective properties .
  • Antimicrobial Properties : Preliminary studies suggest that it possesses antibacterial activity against Gram-positive bacteria .
  • Enzyme Inhibition : The compound may act as a cyclin-dependent kinase inhibitor, which is crucial for regulating the cell cycle .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving MCF7 cells treated with the compound showed a marked decrease in cell viability compared to control groups, supporting its role as a therapeutic agent .
  • Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and improved mobility scores compared to untreated controls .

Q & A

Q. Example Optimization Table :

StepReagents/ConditionsYield (%)Purity (%)
CyclizationEthanol, 80°C, 48 hr8592
SubstitutionDCM, –20°C, 40 hr7589
RecrystallizationEthanol, 4°C9498

Basic: How to confirm structural integrity using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Identify diastereotopic protons (e.g., δ 5.68–5.75 ppm for the pyrazole ring CH) and aromatic substituents (e.g., δ 7.25–7.33 ppm for hydroxyphenyl). Use DMSO-d₆ to resolve exchangeable OH/NH signals .
  • IR Spectroscopy : Confirm carbonyl (1674–1689 cm⁻¹) and hydroxyl (3261–3468 cm⁻¹) groups .
  • Mass Spectrometry : Validate molecular weight via APSI MS (e.g., [M+1]⁺ = 442.2 for C₂₅H₁₉N₃O₅) .

Advanced: How to resolve spectral ambiguities in NMR/IR data?

Methodological Answer:

  • Dynamic Effects : For low-intensity C=O signals, use variable-temperature NMR to reduce broadening. For example, heating to 50°C in DMSO-d₆ improves resolution of tautomeric forms .
  • 2D Techniques : Employ HSQC and HMBC to assign overlapping aromatic protons and confirm coupling patterns .
  • Deuteration : Exchange labile OH/NH protons with D₂O to simplify spectra .

Advanced: How to design biological activity studies (e.g., anticancer screening)?

Methodological Answer:

  • In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., propyl vs. isopropoxypropyl) to identify bioactive moieties .
  • Statistical Design : Apply randomized block designs with replicates to account for plate-to-plate variability .

Advanced: How to determine molecular conformation via crystallography?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement Tools : Employ SHELXL for small-molecule refinement and ORTEP-3 for visualizing thermal ellipsoids .
  • Enantiomer Analysis : Apply Flack’s x parameter to resolve chirality-polarity in near-centrosymmetric structures .

Advanced: How to address synthetic yield discrepancies?

Methodological Answer:

  • Parameter Screening : Use factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, switching from ethanol to DMF increases cyclization yields by 15% .
  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify optimal termination points .
  • Byproduct Analysis : Characterize side products (e.g., oxidized derivatives) using LC-MS and adjust reducing agent stoichiometry .

Advanced: How to study substituent effects on reactivity/bioactivity?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density on the pyrazole ring and predict sites for electrophilic substitution .
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydroxyl group participation in oxidation reactions .
  • In Silico Docking : Simulate binding interactions with target proteins (e.g., topoisomerase II) using AutoDock Vina .

Advanced: How to validate environmental stability for ecotoxicology studies?

Methodological Answer:

  • Degradation Pathways : Conduct photolysis (UV light, 254 nm) and hydrolysis (pH 5–9) experiments. Analyze degradation products via GC-MS .
  • Partition Coefficients : Measure logP values using shake-flask methods to assess bioaccumulation potential .

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